3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine
Description
The compound 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine features a quinoline core substituted at the 3-position with a benzenesulfonyl group and at the 4-position with a 6,7-dimethoxyquinoline scaffold. The aniline moiety is substituted with 3,4-dimethylphenyl, distinguishing it from analogs with methoxy or halogen substituents. The molecular formula is deduced as C25H25N2O4S (molecular weight ≈ 449.5 g/mol), though exact experimental data is unavailable in the provided evidence . Key structural features include:
- 6,7-Dimethoxyquinoline: Contributes to electron-rich aromatic systems.
- 3,4-Dimethylphenyl: Imparts hydrophobicity and steric bulk compared to polar substituents like methoxy or halogens.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-16-10-11-18(12-17(16)2)27-25-20-13-22(30-3)23(31-4)14-21(20)26-15-24(25)32(28,29)19-8-6-5-7-9-19/h5-15H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVZENMLUWBMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the quinoline core, which can be achieved through a nucleophilic aromatic substitution reaction using 3,4-dimethylphenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the benzenesulfonyl group to a benzyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups on the quinoline ring can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Benzyl-substituted quinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that the benzenesulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .
2. Antimicrobial Properties
The compound has shown promising results in antimicrobial assays, demonstrating effectiveness against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
3. Anti-inflammatory Effects
In vitro studies have indicated that 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine possesses anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .
Pharmacological Insights
1. Mechanism of Action
The compound's mechanism of action is thought to involve interaction with specific enzymes and receptors in the body, which could lead to altered signaling pathways associated with disease states. For example, its interaction with protein kinases may play a role in modulating cellular responses to stress and inflammation .
2. Drug Development Potential
Given its diverse biological activities, this compound is being investigated as a lead candidate for drug development. The structural modifications can be explored to enhance potency and selectivity for specific targets, making it a viable candidate for further clinical evaluation .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in the synthesis of functional materials such as polymers and nanomaterials. Its sulfonyl group can be utilized to create sulfonated polymers that exhibit improved thermal stability and mechanical properties, which are essential for various industrial applications .
2. Photophysical Properties
Studies have shown that quinoline derivatives can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The incorporation of this compound into electronic devices could enhance their efficiency and performance due to its potential charge transport properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The benzenesulfonyl group can enhance the compound’s binding affinity to specific proteins, leading to the inhibition of enzymatic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*logP: Partition coefficient (lipophilicity); logSw: Aqueous solubility (negative values indicate poor solubility).
Key Observations:
Lipophilicity: The target compound’s 3,4-dimethylphenyl substituent increases hydrophobicity compared to the 3-methoxyphenyl analog (logP ≈ 4.5 vs. 4.0357) . Dichlorophenyl analogs (e.g., compound 12q in ) likely exhibit higher logP due to halogenated aromatic rings, though exact data is unavailable.
Solubility :
- The 3-methoxyphenyl analog has poor aqueous solubility (logSw = -4.1345) , suggesting the target compound may face similar challenges. Hydrochloride salts (e.g., ) improve solubility via ionization.
Chlorine substituents (e.g., ) withdraw electron density, which may enhance binding to electron-deficient enzyme pockets.
Biological Activity
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6,7-dimethoxyquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C25H24N2O6S
- Molecular Weight : 484.53 g/mol
- CAS Number : 895648-42-7
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit a range of biological activities, particularly in cancer treatment and enzyme inhibition.
Antitumor Activity
A study highlighted the antitumor properties of various quinoline derivatives, suggesting that modifications in their structure can enhance their efficacy against different cancer cell lines. The compound was found to exhibit promising in vitro antitumor activity, with specific attention to its mechanism of action involving the inhibition of key signaling pathways related to tumor growth and metastasis .
The proposed mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as EGFR and B-RAF, which are crucial in cancer signaling pathways. Molecular docking studies indicate that this compound may bind effectively to these targets .
- Induction of Apoptosis : The compound may also induce apoptosis in cancer cells by activating intrinsic pathways, thereby promoting cell death .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro tests demonstrated that derivatives of quinoline exhibited a mean GI50 (the concentration required to inhibit cell growth by 50%) significantly lower than standard chemotherapeutics like 5-FU. For instance, certain analogs showed GI50 values ranging from 7.24 µM to 14.12 µM compared to 22.60 µM for 5-FU .
- Molecular Docking Studies : Molecular docking simulations have indicated that the compound can effectively fit into the ATP binding sites of targeted kinases, suggesting a high likelihood of competitive inhibition .
- Selectivity Profiles : Some studies reported selective activity towards specific cancer types, including CNS and breast cancers, indicating that structural modifications could lead to targeted therapies with fewer side effects .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
